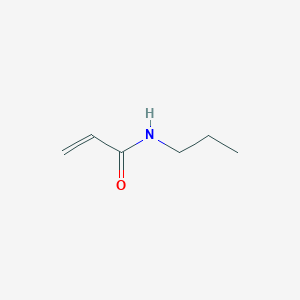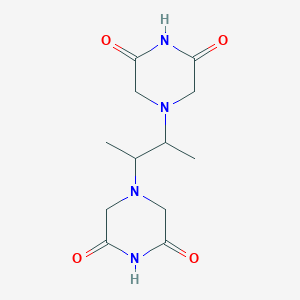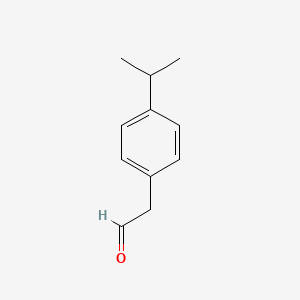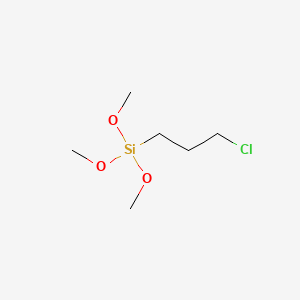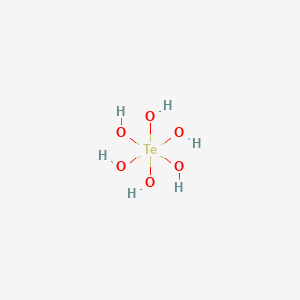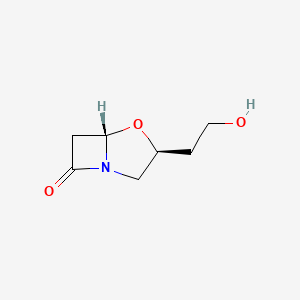
Hydroxyethylclavam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethylclavam is a member of penams.
Wissenschaftliche Forschungsanwendungen
Biological Properties and Mode of Action
- Hydroxyethylclavam exhibits bacteriostatic and fungistatic properties. Its mechanism of action includes non-competitive inhibition of homoserine-O-succinyltransferase in Escherichia coli, blocking methionine biosynthesis. In eukaryotes like Saccharomyces cerevisiae, it inhibits RNA formation in living cells, highlighting a different mode of action from its effect on E. coli. This dual mechanism of action demonstrates its potential in antimicrobial research (Röhl, Rabenhorst, & Zähner, 1987).
Additional Research Applications
- Research on hydroxyethyl starch, a compound related to hydroxyethylclavam, shows its use in fluid resuscitation in intensive care units and its impact on renal function in severe sepsis. This research contributes to a broader understanding of hydroxyethyl compounds in medical applications, although it is distinct from hydroxyethylclavam's primary antimicrobial focus (Perner et al., 2012); (Schortgen et al., 2001).
Additional Insights
- While not directly related to hydroxyethylclavam, other hydroxy compounds like hydroxyurea have diverse applications in medical research, particularly in cancer and sickle cell anemia treatment. Understanding these compounds enriches the context of hydroxyethylclavam's potential uses (Donehower, 1992); (Singh & Xu, 2016).
Eigenschaften
CAS-Nummer |
79416-52-7 |
|---|---|
Produktname |
Hydroxyethylclavam |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1 |
InChI-Schlüssel |
UEGDICIJUUEIOL-FSPLSTOPSA-N |
Isomerische SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)CCO |
SMILES |
C1C2N(C1=O)CC(O2)CCO |
Kanonische SMILES |
C1C2N(C1=O)CC(O2)CCO |
Synonyme |
hydroxyethylclavam |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



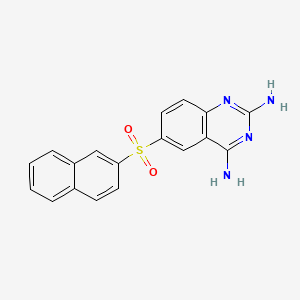
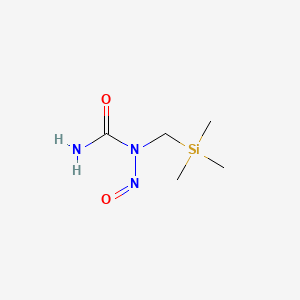

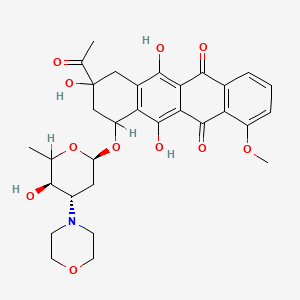
![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)
